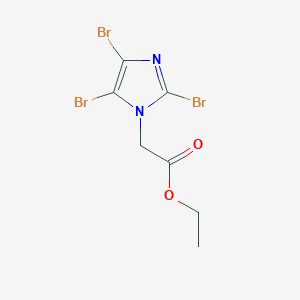

ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(2,4,5-tribromoimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br3N2O2/c1-2-14-4(13)3-12-6(9)5(8)11-7(12)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSUKEDYCMTXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381006 | |

| Record name | Ethyl (2,4,5-tribromo-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112995-48-9 | |

| Record name | Ethyl (2,4,5-tribromo-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate typically involves the bromination of an imidazole precursor followed by esterification. One common method involves the reaction of 2,4,5-tribromoimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and acetic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like zinc dust and acetic acid under reflux conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of debrominated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate serves as a valuable building block in organic synthesis. Its ability to undergo nucleophilic substitution allows for the formation of substituted imidazole derivatives, which are essential in synthesizing more complex organic molecules.

Research has indicated that imidazole derivatives exhibit a range of biological activities. This compound has been investigated for potential antimicrobial and antifungal properties. The presence of bromine enhances its biological activity by facilitating interactions with biological targets .

Pharmaceutical Development

The compound is explored for its potential use in drug development. Its structure suggests possible interactions with biological macromolecules, making it a candidate for further studies aimed at developing new therapeutic agents, particularly in oncology where imidazole derivatives have shown promise as BRAF inhibitors .

Industrial Applications

In the industrial sector, this compound is utilized as a flame retardant in electronic components. Its bromine content contributes to improved fire safety standards in electronics manufacturing .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Synthesis of Derivatives | Successfully synthesized novel imidazole compounds using this compound as a precursor. |

| Study C | Flame Retardant Properties | Showed effectiveness in reducing flammability in electronic materials compared to non-brominated counterparts. |

Wirkmechanismus

The mechanism of action of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared below with structurally related imidazole derivatives, focusing on substituent effects, synthesis routes, and hypothesized properties.

Substituent Variations and Electronic Effects

Key Analogs from Literature

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate (, Compound A): Substituents: Phenyl groups at 2- and 5-positions.

Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (, Compound D): Substituents: Bromine at the 4-position of the para-bromophenyl group. Impact: Bromine's electronegativity increases the compound’s polarity compared to non-halogenated analogs, improving halogen bonding capabilities .

Nitro-Substituted Imidazoles ():

- Example : 1,2-Dimethyl-5-nitro-1H-imidazole derivatives.

- Impact : Nitro groups are stronger electron-withdrawing groups than bromine, significantly altering redox properties and reactivity in nucleophilic substitution reactions .

Tribromo Derivative vs. Halogenated Analogs

The 2,4,5-tribromo substitution in the target compound creates a unique electronic environment:

- Electron-Withdrawing Effects : Bromine atoms at three positions enhance the imidazole ring’s electrophilicity, facilitating nucleophilic attack at the 1-position.

- Steric Hindrance : The bulky bromine atoms may restrict rotational freedom, influencing crystal packing and intermolecular interactions .

Hypothesized Physicochemical Properties

Research Implications and Limitations

- Biological Activity : Brominated imidazoles (e.g., Compound D) are often explored as antimicrobial or anticancer agents due to halogen bonding and hydrophobic interactions. The tribromo derivative may exhibit enhanced activity but requires empirical validation .

Biologische Aktivität

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate is a synthetic compound characterized by its unique imidazole structure and the presence of three bromine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

- Chemical Formula: CHBrNO

- Molecular Weight: 390.85 g/mol

- CAS Number: 112995-48-9

The presence of bromine atoms in the imidazole ring enhances the compound's ability to form halogen bonds with biological molecules, which can significantly influence enzyme activity and protein function .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding: The bromine atoms facilitate interactions with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Metal Coordination: The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

- Induction of Apoptosis: Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungal species. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Cytotoxicity: this compound has been tested against several cancer cell lines. For instance, it showed promising results in inhibiting the proliferation of HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cell lines.

| Compound | IC (µM) | Selectivity Index (Normal vs Tumor Cells) |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil (5-FU) | 74.69 ± 7.85 | 3.30 |

| Methotrexate (MTX) | 42.88 ± 8.07 | 2.68 |

The selectivity index indicates that this compound may preferentially target cancer cells over normal cells, making it a potential candidate for further development as an anticancer drug .

Case Studies

One notable study involved the synthesis and evaluation of various imidazole derivatives for their anticancer properties. Among these derivatives, compounds with similar structures to this compound exhibited enhanced antiproliferative activity compared to standard treatments like 5-FU and MTX. The study concluded that modifications to the imidazole structure could lead to improved therapeutic profiles .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate, and how do reaction conditions influence yield?

Answer: A common approach involves nucleophilic substitution between 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetic acid and ethyl halides. For example, analogous syntheses (e.g., benzyl 2-(1H-imidazol-1-yl)acetate) utilize 2-chloroacetate derivatives and imidazole precursors in polar solvents like glacial acetic acid (GAA) under reflux (100°C for 2 hours) . Yield optimization requires careful control of stoichiometry, solvent choice (e.g., GAA vs. methanol), and post-reaction purification via recrystallization or column chromatography. Conflicting data on solvent efficacy (e.g., GAA vs. THF) suggests systematic screening is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer: Key techniques include:

- ¹H/¹³C NMR : Look for imidazole ring protons (δ 7.2–8.5 ppm) and acetate methylene (δ 4.2–4.6 ppm). Tribromination shifts ring signals downfield due to electron withdrawal .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H imidazole (~3150 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, and %Br against theoretical values (e.g., Br content ~58% for C₇H₈Br₃N₂O₂) .

Q. What safety protocols are essential when handling brominated imidazole derivatives?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact with brominated compounds, which may cause irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HBr gas) .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the design of brominated imidazole derivatives?

Answer: Quantum mechanics (e.g., DFT) predicts electronic effects of bromine substituents on imidazole reactivity. For instance, tribromination increases electrophilicity at C-2, guiding regioselective functionalization. Reaction path searches can identify low-energy intermediates, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows demonstrate a 30–50% reduction in optimization time for analogous heterocycles .

Q. What strategies resolve contradictions in spectral data for brominated imidazole analogs?

Answer:

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to distinguish overlapping NMR signals (e.g., imidazole vs. acetate protons) .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by bromine’s isotopic pattern (e.g., [M]⁺ vs. [M+2]⁺ for Br₃ compounds) .

- X-ray Crystallography : Resolve steric effects (e.g., bromine’s bulk) on molecular conformation, clarifying unexpected NOE correlations .

Q. How do structural modifications (e.g., aryl substitutions) impact the biological activity of brominated imidazole esters?

Answer:

- Antimicrobial Activity : Bulky aryl groups (e.g., 4-chlorophenyl) enhance membrane penetration in Gram-positive bacteria, as seen in analogs like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole .

- Enzyme Inhibition : Tribromination increases electrophilicity, improving covalent binding to cysteine proteases (e.g., cathepsin B) in cancer cell studies. IC₅₀ values correlate with bromine’s Hammett σₚ constants .

Q. What reactor design principles apply to scaling up this compound synthesis?

Answer:

- Continuous Flow Systems : Minimize exothermic risks during bromination by controlling residence time and temperature gradients .

- Membrane Separation : Purify crude products via nanofiltration to remove unreacted tribromoimidazole (MW ~350 g/mol) .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor esterification progress and adjust reagent feed rates dynamically .

Methodological Notes

- Contradictions in Synthesis : and highlight solvent-dependent yields (GAA vs. THF), suggesting phase-transfer catalysis (e.g., tetrabutylammonium bromide) may improve efficiency in biphasic systems .

- Biological Assay Design : Prioritize cytotoxicity screening (e.g., MTT assays) before mechanistic studies to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.